molecular formula C8H11N3O3S B3008167 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one CAS No. 338417-54-2

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one

Cat. No. B3008167
CAS RN: 338417-54-2
M. Wt: 229.25
InChI Key: SGMRRGAMFDAEIK-YDFGWWAZSA-N
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Description

The compound 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one is a chemical that has not been directly studied in the provided papers. However, similar compounds with dimethylamino groups and thiazole or thiazolinone rings have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor activities, as well as for their potential as antifungal agents . These compounds are of interest due to their diverse pharmacological properties and the structural changes they undergo, such as proton tautomerism .

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions, as seen with 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones, which proceed with complete site and regioselectivity under thermal conditions . Another example includes the synthesis of substituted thiazolidine-2,4-dione derivatives, which have shown euglycemic and hypolipidemic activities . The synthesis of these compounds can be complex, involving multiple steps and the use of catalysts such as 4-dimethylaminopyridine under specific conditions like microwave irradiation .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole revealed a planar molecule with intramolecular interactions and antiparallel hydrogen bonds forming a framework structure . Proton tautomerism has been observed in compounds with a dimethylaminomethylidene group attached to a thiazolone system, affecting their structural conformation .

Chemical Reactions Analysis

The chemical reactions of these compounds can be quite diverse. Cycloaddition reactions are common for synthesizing derivatives with antimicrobial activities . The presence of dimethylamino groups can influence the reactivity and the outcome of such reactions. Proton tautomerism is another chemical phenomenon that can occur in these molecules, which involves the transfer of a proton within the molecule, leading to different tautomeric forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a dimethylamino group can contribute to the basicity of the compound, while the thiazolone ring can affect its acidity and stability. The crystallographic analysis provides insights into the density and molecular conformation, which are crucial for understanding the compound's behavior in different phases . The electronic effects and conformational freedom of the molecules are important for their biological activity and interactions with biological targets .

Scientific Research Applications

Synthesis and Chemical Reactions

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one and its derivatives are primarily involved in synthetic organic chemistry. They are used in the synthesis of various compounds:

  • Synthesis of Acyl Cyanides and Porphyrin Derivatives : This compound reacts with diethyl phosphorocyanidate and triethylamine to form crystalline 5-[(dimethylamino)methylene]amino-1-t-butyl imidazole-4-carbonyl cyanides, indicating its role in the novel synthesis of acyl cyanides (Nagra, Shaw, & Robinson, 1985). Additionally, it participates in the synthesis of N-confused porphyrin derivatives, showcasing its utility in creating complex organic structures (Li et al., 2011).

  • Formation of Imidazole-4-carboxylates : This compound is involved in solvent-free aza-annulation processes to produce new imidazole-4-carboxylates (Jouneau & Bazureau, 1999).

  • Synthesis of Anticancer Agents : In medicinal chemistry, it contributes to the synthesis of potential anticancer agents, like the thiazolidinone derivatives (Mabkhot et al., 2019).

Biological and Pharmacological Applications

The compound is also used in the development of biologically active substances:

  • Antifungal and Antimicrobial Agents : Various derivatives have been synthesized for evaluation as antifungal agents, with some showing potent inhibitory activity against Candida albicans (Sangshetti et al., 2014). Additionally, other derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2010).

  • Potential as Cyclooxygenase-2 Inhibitors : Some derivatives have been studied for their potential as cyclooxygenase-2 inhibitors, although the synthesized compounds in these studies showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).

  • Synthesis of Bioactive Heterocyclic Compounds : The compound is used in the synthesis of bioactive heterocyclic compounds like thiazoles and pyrimidine-4(3H)-thiones, which have diverse applications in pharmacology (Yavari, Amirahmadi, & Halvagar, 2017).

Future Directions

While there isn’t specific information available on the future directions of “5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one”, there are related studies on the future directions of compounds with similar structures. For instance, a study discusses the potential applications of synthesized compounds for their antibacterial activity against a series of Gram-Positive and Gram-Negative bacteria and also against fungal strains .

properties

IUPAC Name

(2E,5E)-5-(dimethylaminomethylidene)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-9(2)4-6-8(12)10(3)7(15-6)5-11(13)14/h4-5H,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMRRGAMFDAEIK-YDFGWWAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C[N+](=O)[O-])SC(=CN(C)C)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\[N+](=O)[O-])/S/C(=C/N(C)C)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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